4H-Cyclopenta(def)chrysene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12/c1-2-7-16-13(4-1)10-15-11-14-6-3-5-12-8-9-17(16)19(15)18(12)14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDQLJVKXFXBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174043 | |
| Record name | 4H-Cyclopenta(def)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202-98-2 | |
| Record name | 4H-Cyclopenta[def]chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Cyclopenta(def)chrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Cyclopenta(def)chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-CYCLOPENTA(DEF)CHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZT8L2F6RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Derivatization of 4h Cyclopenta Def Chrysene
Historical Evolution of Synthetic Approaches to 4H-Cyclopenta(def)chrysene
The early synthetic efforts for this compound, also known as 4,5-methylenechrysene, date back to the mid-20th century. A notable early synthesis was reported by Fieser and Cason in 1940, which involved the use of 4,5-methylenephenanthrene as a precursor. acs.org These initial methods were often multi-step processes with modest yields, reflecting the synthetic challenges of the time.
A significant advancement in the synthesis of methylene-bridged PAHs, including this compound, came with the development of new synthetic reactions. For instance, a short synthesis of 4,5-methanochrysene was described in 1984, highlighting the ongoing efforts to improve efficiency. researchgate.net The exploration of various synthetic routes, including those involving Friedel-Crafts reactions, has been a continuous theme in the history of this compound's synthesis. researchgate.net
Development of Improved and Efficient Synthetic Methodologies for this compound
Condensation Reactions and Ring-Closure Techniques
Modern synthetic strategies for this compound and related PAHs heavily rely on various condensation and ring-closure reactions. These techniques are crucial for constructing the complex polycyclic framework.
Intramolecular Wittig Reaction: The Wittig reaction, a powerful tool for alkene synthesis, can be adapted for intramolecular applications to form cyclic structures. acsgcipr.orgresearchgate.net In the context of this compound synthesis, an intramolecular Wittig reaction could be envisioned to form the five-membered cyclopentene (B43876) ring fused to the chrysene (B1668918) core. This would typically involve a phosphonium (B103445) ylide and a carbonyl group within the same molecule, leading to ring closure. nih.govorganic-chemistry.orgrsc.org
Diels-Alder Reaction: The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, allowing for the formation of six-membered rings with high stereocontrol. iitk.ac.inrsc.orgrsc.org This reaction could be employed to construct the chrysene backbone of this compound. By carefully selecting the diene and dienophile, the characteristic four-ring system of chrysene can be assembled, which can then be further functionalized to introduce the cyclopenta-fused ring. researchgate.netnih.gov
Friedel-Crafts Cyclization: Friedel-Crafts reactions are fundamental for attaching alkyl or acyl groups to aromatic rings and for intramolecular cyclizations to form fused ring systems. researchgate.net An efficient, double Friedel-Crafts cyclization approach has been reported for the synthesis of related methylene-bridged PAHs, demonstrating the utility of this method in constructing such complex architectures. researchgate.net
Novel Precursors and Reaction Conditions
The evolution of synthetic methodologies is often accompanied by the introduction of novel precursors and the optimization of reaction conditions. For this compound, the use of specifically designed starting materials has been key to improving synthetic efficiency.
Modern oxidation techniques, such as the Pfitzner-Moffatt oxidation and the Swern oxidation , have also played a role in the synthesis of precursors for complex PAHs. acsgcipr.orgwikipedia.orgwikipedia.orgchem-station.comsynarchive.compolito.italfa-chemistry.comyoutube.com These methods allow for the mild and selective oxidation of alcohols to aldehydes and ketones, which are versatile intermediates in the construction of the target molecule.
| Oxidation Method | Reagents | Key Features |
| Pfitzner-Moffatt Oxidation | DMSO, a carbodiimide (B86325) (e.g., DCC), and an acid catalyst | Operates at room temperature, sensitive to steric hindrance. acsgcipr.orgwikipedia.orgchem-station.comsynarchive.comalfa-chemistry.com |
| Swern Oxidation | DMSO, oxalyl chloride or trifluoroacetic anhydride, and a hindered base (e.g., triethylamine) | High yields, mild conditions, but often requires low temperatures. wikipedia.orgpolito.ityoutube.com |
Stereoselective Synthesis of Putative Diol Epoxide Metabolites of this compound
The carcinogenicity of many PAHs is linked to their metabolic activation to diol epoxides, which can bind to DNA and induce mutations. Therefore, the stereoselective synthesis of these metabolites is crucial for toxicological studies. Significant research has been dedicated to the stereoselective synthesis of the putative diol epoxide metabolites of this compound. wikipedia.org
These syntheses often involve a series of carefully controlled steps to establish the desired stereochemistry at multiple chiral centers. The development of these synthetic routes has made the active metabolites of this compound readily available for biological testing, including those with substitutions in the bay region. chem-station.com
Directed Derivatization for Structure-Activity Relationship Studies
To understand how the structure of this compound relates to its biological activity (Structure-Activity Relationship, SAR), chemists synthesize various derivatives with specific modifications. These modifications can include the introduction of substituents like methyl or chloro groups at different positions on the aromatic framework. acs.orgontosight.ai
The synthesis of these derivatives allows researchers to probe the effects of steric and electronic properties on the molecule's carcinogenicity. For example, the synthesis of methylated derivatives of chrysene and their comparison to methylene-bridged analogues like this compound has provided insights into the role of the bay region in tumorigenicity. researchgate.net Studies on chlorinated derivatives also help to understand how halogenation affects the metabolic activation and toxicity of the parent compound. ontosight.ai The data gathered from these SAR studies are essential for predicting the potential risks of related environmental pollutants. qut.edu.auoup.com
| Derivative Class | Purpose in SAR Studies |
| Methylated Derivatives | To investigate the influence of alkyl groups on the bay region and overall carcinogenicity. |
| Halogenated Derivatives | To study the effect of electron-withdrawing groups on metabolic pathways and toxicity. |
| Hydroxylated Derivatives | To mimic metabolic products and study their biological activity directly. smolecule.com |
Metabolic Pathways and Bioactivation Mechanisms of 4h Cyclopenta Def Chrysene
Overview of Metabolic Transformation Paradigms for Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental pollutants, often formed from the incomplete combustion of organic materials. cdc.gov The biological activity and carcinogenic potential of many PAHs are not inherent to the parent compound but are a consequence of their metabolic activation within biological systems. nih.govnih.gov This bioactivation is a complex process involving a series of enzymatic reactions that transform the chemically inert and lipophilic PAHs into reactive, electrophilic metabolites capable of binding to cellular macromolecules like DNA. nih.govsmolecule.com
Three primary pathways for the metabolic activation of PAHs have been identified:
The Diol Epoxide Pathway: This is considered a major pathway for the activation of many PAHs. nih.goviarc.fr It involves the initial oxidation of the PAH by cytochrome P450 (CYP) monooxygenases to form an arene oxide. nih.gov This is followed by hydration catalyzed by epoxide hydrolase to yield a trans-dihydrodiol. nih.gov A second monooxygenation step, also catalyzed by CYP enzymes, converts the dihydrodiol into a highly reactive diol epoxide. nih.gov These diol epoxides, particularly those in the "bay region" or "fjord region" of the molecule, are potent mutagens and carcinogens due to their ability to form stable adducts with DNA. oup.comsci-hub.se
The Radical Cation Pathway: This pathway involves a one-electron oxidation of the PAH, often catalyzed by peroxidases such as those in the cytochrome P450 family, to form a radical cation. nih.gov These radical cations can react directly with DNA or be further oxidized to generate depurinating adducts. nih.gov
The o-Quinone Pathway: In this pathway, PAH trans-dihydrodiols are oxidized by aldo-keto reductases (AKRs) to form catechols, which can then be oxidized to reactive o-quinones. nih.govnih.gov These o-quinones are Michael acceptors and can form covalent adducts with DNA. They are also redox-active and can participate in futile redox cycling, leading to the generation of reactive oxygen species (ROS) that can cause oxidative DNA damage. nih.gov
The specific metabolic pathway that predominates for a given PAH depends on its chemical structure and the complement of metabolizing enzymes present in the target tissue. oregonstate.edu
The Diol Epoxide Pathway in 4H-Cyclopenta(def)chrysene Bioactivation
The metabolic activation of this compound (C[def]C) to DNA-reactive species proceeds through the diol epoxide pathway. smolecule.comacs.org This involves the formation of both trans-1,2-dihydrodiol and trans-6,7-dihydrodiol metabolites. smolecule.comacs.org Subsequent epoxidation of these dihydrodiols leads to the formation of reactive dihydrodiol epoxides. acs.org
Formation and Characterization of trans-1,2-Dihydrodiol Metabolites
The formation of trans-1,2-dihydroxy-1,2-dihydro-4H-cyclopenta(def)chrysene is a key step in one of the metabolic activation pathways of C[def]C. acs.org Research has shown that C[def]C is metabolized to its trans-1,2-dihydrodiol derivative. smolecule.com This metabolite serves as a precursor for further oxidation.
Formation and Characterization of trans-6,7-Dihydrodiol Metabolites
In addition to the 1,2-dihydrodiol, the formation of trans-6,7-dihydroxy-6,7-dihydro-4H-cyclopenta(def)chrysene is another critical route in the metabolic activation of C[def]C. acs.org The presence of this metabolite has been confirmed in studies investigating the metabolism of C[def]C. smolecule.com This dihydrodiol is also a substrate for subsequent epoxidation.
Investigating Methylene-Bridged Dihydrodiol Epoxides (e.g., C[def]C-3,3a-DE)
A unique feature of this compound is its methylene-bridged region. acs.org Metabolic activation can lead to the formation of a methylene-bridged dihydrodiol epoxide, specifically trans-1,2-dihydroxy-anti-3,3a-epoxy-1,2,3,3a-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-3,3a-DE). acs.org Studies have demonstrated the synthesis of these unusual diol epoxide metabolites. tandfonline.com In studies with human mammary carcinoma MCF-7 cells, adducts derived from this methylene-bridged diol epoxide were detected. acs.org Interestingly, C[def]C-3,3a-DE was found to be a more potent inducer of lung tumors in mice compared to the bay region diol epoxide. acs.org
Investigating Bay Region Dihydrodiol Epoxides (e.g., C[def]C-8,9-DE)
Similar to many other PAHs, this compound possesses a bay region that is susceptible to metabolic activation. acs.org This leads to the formation of a bay region dihydrodiol epoxide, trans-6,7-dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-8,9-DE). acs.org The synthesis of this bay region diol epoxide has been accomplished. tandfonline.com In metabolic studies using human mammary carcinoma MCF-7 cells, DNA adducts derived from C[def]C-8,9-DE were identified. acs.org At lower concentrations of C[def]C, the levels of adducts from the methylene-bridged and bay region diol epoxides were comparable. acs.org However, at higher concentrations, the majority of the adducts were derived from the bay region dihydrodiol epoxide. acs.org
Enzymatic Systems Governing this compound Metabolism
The metabolic transformation of this compound is orchestrated by a suite of enzymes, primarily from the cytochrome P450 (CYP) superfamily and epoxide hydrolase. nih.gov
Cytochrome P450 (CYP) Monooxygenases: These heme-containing enzymes are central to the initial oxidation of PAHs. wikipedia.org Specifically, members of the CYP1 family, such as CYP1A1 and CYP1B1, are known to be involved in the metabolism of various PAHs and are likely key players in the oxidation of this compound to its initial epoxide and subsequent dihydrodiol epoxide forms. nih.govnih.gov Human P450 2A13 has also been shown to interact with several PAHs. nih.gov
Epoxide Hydrolase: Following the initial epoxidation by CYPs, epoxide hydrolase catalyzes the hydration of the arene oxide to form the trans-dihydrodiol. nih.gov This is a crucial step in the diol epoxide pathway.
Aldo-Keto Reductases (AKRs): While the diol epoxide pathway is significant, AKRs can also contribute to PAH metabolism by oxidizing PAH trans-dihydrodiols to catechols, which can then form reactive o-quinones. nih.gov Human AKRs, such as those from the AKR1C family, have been shown to catalyze the oxidation of PAH trans-dihydrodiols. nih.gov
The interplay of these enzyme systems determines the balance between detoxification and bioactivation of this compound, ultimately influencing its biological effects.
Role of Cytochrome P450 (CYP) Enzymes in Biotransformation
The initial and rate-limiting step in the metabolic activation of most polycyclic aromatic hydrocarbons (PAHs), including 4H-CPDC, is catalyzed by the cytochrome P450 (CYP) family of enzymes. scispace.com These monooxygenases introduce an epoxide group across a double bond on the aromatic structure. This epoxide is subsequently hydrated by epoxide hydrolase to form a trans-dihydrodiol.
For 4H-CPDC, this process can occur at two distinct locations on the molecule. Metabolic studies using human mammary carcinoma (MCF-7) cells have identified two primary dihydrodiol metabolites: trans-1,2-dihydrodiol, formed on the cyclopenta ring, and trans-6,7-dihydrodiol, formed on the chrysene (B1668918) backbone. acs.org These dihydrodiols are the precursors for further activation. Subsequent epoxidation of these dihydrodiols by CYP enzymes leads to the formation of highly reactive dihydrodiol epoxides. acs.org The two major ultimate metabolites are:
trans-1,2-dihydroxy-anti-3,3a-epoxy-1,2,3,3a-tetrahydro-4H-cyclopenta(def)chrysene (C[def]C-3,3a-DE) , a methylene-bridged diol epoxide.
trans-6,7-dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta(def)chrysene (C[def]C-8,9-DE) , a bay-region diol epoxide. acs.org
Both of these diol epoxides can form adducts with DNA, with studies showing a preference for binding to deoxyguanosine. acs.org Specific CYP isozymes, such as CYP1A1 and CYP1B1, are known to be highly active in the metabolic activation of PAHs in various tissues, including the skin and lungs. dntb.gov.ua
Contribution of Dihydrodiol Dehydrogenase to Metabolite Formation
Following the initial CYP-mediated formation of trans-dihydrodiols, these intermediates can be further oxidized by cytosolic NAD(P)+-dependent dihydrodiol dehydrogenases (DD). researchgate.netnih.gov These enzymes catalyze the oxidation of the hydroxyl groups of the dihydrodiol, converting it into a ketone-containing intermediate (ketol). This ketol can then tautomerize to form a catechol, which is an aromatic compound with two adjacent hydroxyl groups. nih.gov This pathway represents an alternative activation route to the formation of diol epoxides. The resulting catechols are often unstable and can undergo further oxidation. nih.gov
Involvement of Aldo-Keto Reductase (AKR) Pathway
The enzymes responsible for dihydrodiol dehydrogenase activity in PAH metabolism are primarily members of the aldo-keto reductase (AKR) superfamily. nih.goviarc.fr The AKR pathway provides a significant route for PAH activation that is distinct from the diol epoxide pathway. In this pathway, AKRs oxidize PAH trans-dihydrodiols to catechols. acs.org These catechols can then undergo redox cycling, a process where they are oxidized to electrophilic and redox-active o-quinones, generating reactive oxygen species (ROS) in the process. researchgate.netnih.gov
This o-quinone/ROS pathway can lead to oxidative DNA damage, such as the formation of 8-oxo-2′-deoxyguanosine, and can also form bulky DNA adducts through Michael addition reactions. nih.govacs.org Several human AKR enzymes, particularly from the AKR1C subfamily, are efficient catalysts for the oxidation of PAH dihydrodiols. nih.govacs.org
Table 1: Human Aldo-Keto Reductases (AKRs) Involved in PAH trans-Dihydrodiol Oxidation
| Enzyme | Primary Function/Characteristic in PAH Metabolism | Reference |
|---|---|---|
| AKR1C1 | Play a predominant role in PAH activation via dihydrodiol dehydrogenase activity. Prefer bay-region substituted trans-dihydrodiols. Upregulated by the Antioxidant Response Element (ARE). | nih.govacs.org |
| AKR1C2 | ||
| AKR1C3 | ||
| AKR1C4 | Considered liver-specific. Plays a key role in the oxidation of PAH trans-dihydrodiols in the liver. | nih.govacs.org |
| AKR1A1 | Also catalyzes the oxidation of PAH trans-dihydrodiols to PAH o-quinones. | acs.org |
Postulated Bridge Carbocation Intermediate Pathways in Metabolic Activation
Beyond the well-established enzymatic pathways, metabolic activation of 4H-CPDC may also proceed through the formation of a carbocation intermediate centered on the methylene (B1212753) bridge. The introduction of this bridge into the chrysene structure significantly increases its electrophilic reactivity and tumorigenicity. acs.org
Theoretical and spectroscopic studies have investigated the protonation of the 4H-CPDC skeleton. acs.orgpublicationslist.org It has been shown that 4H-CPDC can be protonated in superacid at the C-5 position, which is adjacent to the methylene bridge. acs.orgpublicationslist.org This leads to the formation of a stable arenium ion (a chrysenium cation) where the positive charge is delocalized across the polycyclic system. acs.org The formation of such charged intermediates is considered a potential electrophilic pathway that could lead to the formation of PAH-DNA adducts, similar to the reactivity of diol epoxides. acs.orgpublicationslist.org Additionally, the formation of a 4-cyclopenta(def)chrysenyl radical has been noted as another potential reactive species in its metabolic processing. smolecule.com
Comparative Metabolic Activation Studies with Related Polycyclic Aromatic Hydrocarbons
The metabolic activation of 4H-CPDC shows both similarities and key differences when compared to other well-studied PAHs like benzo[a]pyrene (B130552) (B[a]P) and its parent compound, chrysene.
Comparison of Diol Epoxide Metabolites: Like most carcinogenic PAHs, 4H-CPDC is activated via the diol epoxide pathway. acs.org However, a critical difference lies in the location of epoxidation. While B[a]P is famously activated to a bay-region diol epoxide, 4H-CPDC forms two distinct and potent diol epoxides: one on the cyclopenta ring (C[def]C-3,3a-DE) and one in a bay region of the chrysene moiety (C[def]C-8,9-DE). acs.org In tumor-initiation studies in mice, the methylene-bridged diol epoxide (C[def]C-3,3a-DE) was found to be a more potent inducer of lung tumors than the bay-region diol epoxide. acs.org This highlights the significant role of the cyclopenta-ring in the carcinogenicity of this class of PAHs. iarc.fr
Role of Fjord Regions: The activation of other complex PAHs, such as benzo[g]chrysene (B86070) and dibenzo[a,l]pyrene, involves the formation of diol epoxides in sterically hindered "fjord regions". oup.com The bay region of 4H-CPDC's chrysene structure is also sterically hindered. The enzymatic formation of these fjord region diol epoxides, even at low levels, is believed to contribute significantly to the biological activity of the parent hydrocarbons due to their high intrinsic reactivity. oup.com
The AKR Pathway: The activation of PAH dihydrodiols to o-quinones via the AKR pathway is a mechanism shared with many PAHs, including B[a]P. nih.govacs.org For B[a]P, this pathway has been shown to contribute equally with the diol-epoxide pathway to its activation in human lung cells. nih.gov While the specific contribution of this pathway for 4H-CPDC has not been as extensively quantified, the general involvement of AKRs in PAH metabolism suggests it is a relevant activation route. iarc.fr Studies on the rat liver AKR1C9 have shown it effectively oxidizes the dihydrodiols of other fjord-region PAHs like benzo[g]chrysene, demonstrating the capability of these enzymes to process complex structures. nih.gov
Table 2: Key Metabolites in the Activation of this compound
| Metabolite Name | Abbreviation | Metabolic Pathway | Significance | Reference |
|---|---|---|---|---|
| trans-1,2-dihydroxy-anti-3,3a-epoxy-1,2,3,3a-tetrahydro-4H-cyclopenta(def)chrysene | C[def]C-3,3a-DE | Diol Epoxide Pathway (on Cyclopenta Ring) | Highly tumorigenic; more active than the bay-region diol epoxide in mouse lung tumor induction. | acs.org |
| trans-6,7-dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta(def)chrysene | C[def]C-8,9-DE | Diol Epoxide Pathway (on Bay Region) | A major reactive metabolite that forms DNA adducts. | acs.org |
| 4H-CPDC Catechols/o-quinones | N/A | AKR Pathway | Putative reactive metabolites leading to oxidative DNA damage and bulky adducts. | nih.goviarc.fr |
| Chrysenium Cation | N/A | Bridge Carbocation Pathway | Postulated electrophilic intermediate formed by protonation near the methylene bridge. | acs.orgpublicationslist.org |
Mechanisms of Carcinogenicity and Genotoxicity Induced by 4h Cyclopenta Def Chrysene
Assessment of Tumorigenic Potential and Tumor Initiation
4H-Cyclopenta(def)chrysene has demonstrated notable tumorigenic activity in experimental animal models, particularly in studies focused on tumor initiation. iarc.fr
Outcomes from Initiation-Promotion Carcinogenicity Experiments in Murine Models
In mouse skin initiation-promotion studies, this compound has been identified as a potent tumor initiator. iarc.fr When applied to the skin of female CD-1 mice prior to promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA), it resulted in a significant incidence of skin papillomas. iarc.fr
One study reported that an initiating dose of 1.0 mg of this compound, followed by TPA promotion, led to 100% of the animals developing skin papillomas, with an average of 5.63 papillomas per animal. iarc.fracs.org Another experiment with female CD-1 mice using total initiating doses of 0.15, 0.5, and 1.5 µmol of this compound resulted in skin papilloma incidences of 65%, 100%, and 100%, respectively. The average number of tumors per mouse in these groups was 1.10, 6.84, and 8.47, respectively, compared to a 20% incidence in the acetone-treated control group. iarc.fr These findings underscore the compound's significant capability to initiate tumor development on mouse skin. iarc.fracs.org
Table 1: Skin Papilloma Induction in Female CD-1 Mice by this compound in an Initiation-Promotion Model
| Total Initiating Dose (µmol) | Percentage of Mice with Papillomas | Average Tumors per Mouse |
|---|---|---|
| 0 (Acetone Control) | 20% | Not Specified |
| 0.15 | 65% | 1.10 |
| 0.5 | 100% | 6.84 |
| 1.5 | 100% | 8.47 |
Data from Rice et al., 1988. iarc.fr
Characterization of Organ-Specific Tumor Induction (e.g., Lung Tumors)
Beyond its effects on the skin, metabolites of this compound have been shown to induce tumors in other organs, such as the lungs, in newborn mouse models. acs.orgoup.comacs.orgoup.com Specifically, two diol epoxide metabolites, trans-1,2-dihydroxy-anti-3,3a-epoxy-1,2,3,3a-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-3,3a-DE) and trans-6,7-dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-8,9-DE), have been evaluated for their tumor-initiating activity. acs.orgacs.org
In these studies, C[def]C-3,3a-DE was found to be a more potent inducer of lung tumors, eliciting twice as many tumors as C[def]C-8,9-DE. acs.orgacs.org This highlights that the metabolic activation pathway significantly influences the organ-specific carcinogenicity of this compound.
Molecular Mechanisms of DNA Damage and Adduct Formation
The carcinogenicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. smolecule.comnih.govjst.go.jp This process is a critical step in the initiation of mutagenesis and carcinogenesis. nih.gov
Formation and Identification of DNA Adducts from this compound Metabolites
Metabolic activation of this compound proceeds through the formation of dihydrodiol metabolites, which are further converted to highly reactive diol epoxides. acs.orgsmolecule.com These electrophilic diol epoxides can then react with the nucleophilic sites on DNA bases, leading to the formation of stable DNA adducts. smolecule.com Studies in human mammary carcinoma (MCF-7) cells have shown that both methylene-bridged (C[def]C-3,3a-DE) and bay-region (C[def]C-8,9-DE) dihydrodiol epoxides are formed and are responsible for DNA binding. acs.orgacs.org
The primary targets for DNA adduct formation by the metabolites of many polycyclic aromatic hydrocarbons are guanine (B1146940) residues in DNA. oup.com In the case of this compound, studies have demonstrated that its diol epoxide metabolites, both anti-C[def]C-3,3a-DE and anti-C[def]C-8,9-DE, react with deoxyguanosine. acs.org Research using markers from the reactions of these dihydrodiol epoxides with deoxyguanosine 3'-phosphate confirmed that the major DNA adducts formed chromatograph with deoxyguanosine adduct markers. acs.org
In addition to guanine, adenine (B156593) residues in DNA are also targets for adduction by polycyclic aromatic hydrocarbon diol epoxides. oup.com For this compound, studies have shown the formation of deoxyadenosine (B7792050) adducts from its reactive metabolites. acs.org Using markers from reactions of the dihydrodiol epoxides with deoxyadenosine 3'-phosphate, it was shown that adducts are formed, although the major radioactive spots were associated with deoxyguanosine adducts. acs.org The formation of both deoxyguanosine and deoxyadenosine adducts highlights the multiple ways in which this compound can damage DNA and initiate carcinogenic processes. oup.com
Quantitative Analysis of DNA Adduct Levels (e.g., using 32P-postlabeling assay)
The ³²P-postlabeling assay is a highly sensitive method used to detect and quantify DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This technique has been instrumental in understanding the genotoxic potential of this compound.
In studies utilizing human mammary carcinoma MCF-7 cells, the ³²P-postlabeling assay revealed that the metabolic activation of this compound proceeds through two primary pathways, forming both trans-1,2-dihydrodiol and trans-6,7-dihydrodiol metabolites. acs.org At a lower exposure concentration (1 μM), DNA adducts derived from both the methylene-bridged dihydrodiol epoxide (C[def]C-3,3a-DE) and the bay-region dihydrodiol epoxide (C[def]C-8,9-DE) were found in comparable quantities. acs.org However, at a higher concentration (10 μM), the majority of DNA adducts originated from the bay-region C[def]C-8,9-DE. acs.org The primary adducts formed from both anti-C[def]C-3,3a-DE and anti-C[def]C-8,9-DE were identified as deoxyguanosine adducts. acs.org
Further investigations have demonstrated the utility of the ³²P-postlabeling assay in analyzing DNA adducts in various tissues. For instance, a modified ³²P-postlabeling/TLC system was used to analyze DNA adducts in human uterine cervix samples, highlighting the potential of this method to detect a range of DNA lesions in clinical specimens. researchgate.net While not specific to this compound, these studies underscore the assay's capability to identify and quantify a wide array of adducts, which is crucial for assessing the carcinogenic risk of environmental mutagens. researchgate.net
The table below summarizes the key findings regarding DNA adduct formation from this compound in MCF-7 cells.
Table 1: DNA Adducts of this compound in MCF-7 Cells
| Exposure Concentration | Predominant Metabolic Pathway | Major DNA Adducts Detected |
|---|---|---|
| 1 µM | Methylene-bridged and Bay-region | C[def]C-3,3a-DE and C[def]C-8,9-DE derived adducts in comparable amounts acs.org |
Genotoxic Effects in Bacterial and Mammalian Cell Systems
This compound has demonstrated genotoxic effects in both bacterial and mammalian cell systems, indicating its potential to induce mutations and chromosomal damage. scispace.com Studies have shown that cyclopenta-fused polycyclic aromatic hydrocarbons (PAHs), as a class, are often more genotoxic and tumorigenic than their parent compounds without the cyclopenta ring. nih.gov
The genotoxicity of these compounds is largely attributed to their metabolic activation into reactive intermediates that can bind to DNA. conicet.gov.ar The presence of the unsaturated cyclopenta ring has been computationally shown to be important for the reactivity of these compounds. conicet.gov.ar The biological activity, including mutagenicity and carcinogenicity, of this family of PAHs has been observed to correlate with the relative stability of the carbocations formed during their metabolic activation. conicet.gov.ar
While specific quantitative data on the genotoxicity of this compound in various bacterial and mammalian cell lines from the provided search results is limited, the general consensus is that it is a genotoxic compound. scispace.comiarc.fr The ability of human cells, such as the MCF-7 cell line, to metabolize this compound into DNA-binding species confirms its genotoxic potential in a human-relevant system. acs.org
Structure-Activity Relationship (SAR) Studies in the Carcinogenicity of Cyclopenta-Fused PAHs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, including carcinogenicity. For cyclopenta-fused PAHs, these studies have provided significant insights into the mechanisms of their carcinogenic action.
A key factor in the carcinogenicity of many PAHs is their metabolic activation to diol epoxides. nih.govnih.gov The location of the cyclopenta ring in relation to the bay region of the PAH molecule plays a critical role in its metabolic activation and subsequent biological activity. nih.gov For instance, cyclopenta-fused PAHs are known for their carcinogenic properties. tandfonline.com
Computational studies using density functional theory (DFT) have been employed to understand the structure-reactivity relationships of oxidized metabolites of cyclopenta-fused PAHs. conicet.gov.ar These studies have examined the stability of epoxides formed at various positions on the molecule and the relative energies of carbocations that result from the opening of the epoxide ring. conicet.gov.ar The findings from these computational models align with experimental biological activity data, indicating that the carcinogenicity of these compounds is related to the stability of these reactive intermediates. conicet.gov.ar The unsaturated cyclopenta ring, in particular, has been identified as a critical structural feature influencing the reactivity of these compounds. conicet.gov.ar
Furthermore, the tumorigenicity of various diol epoxides of cyclopenta-fused PAHs has been evaluated in animal models. nih.govoup.comoup.comepa.gov For example, a study on newborn mice compared the tumorigenicity of fjord region and other sterically hindered diol epoxides of several PAHs, including this compound. nih.govoup.comoup.com Such studies are vital for establishing the link between specific structural motifs and carcinogenic potency.
Cellular and Molecular Responses to this compound Exposure in vitro (e.g., MCF-7 cell cultures)
In vitro studies using cell cultures, such as the human mammary carcinoma cell line MCF-7, provide a valuable model for investigating the cellular and molecular responses to chemical exposure. The metabolic activation of this compound has been specifically studied in MCF-7 cells. acs.org
These studies have shown that MCF-7 cells are capable of metabolizing this compound into DNA-reactive metabolites. acs.org This process involves the formation of both trans-1,2-dihydrodiol and trans-6,7-dihydrodiol. acs.org As mentioned previously, at a low dose, adducts from both the methylene-bridged and bay-region dihydrodiol epoxides were detected, while at a higher dose, the bay-region pathway predominated. acs.org The major DNA adducts formed were with deoxyguanosine. acs.org The ability of these human cells to activate this compound into carcinogenic metabolites underscores its potential risk. acs.org
The cellular response to DNA damage induced by PAHs and their metabolites can involve complex signaling pathways. For instance, DNA damage can trigger cell cycle arrest, allowing time for DNA repair, or it can lead to apoptosis (programmed cell death) if the damage is too extensive. Studies on other potent carcinogenic PAHs in MCF-7 cells have shown stabilization of the p53 tumor suppressor protein, a key regulator of the cellular response to DNA damage. oup.com While the specific effects of this compound on p53 and other cell cycle proteins were not detailed in the provided search results, the formation of DNA adducts strongly suggests an induction of the DNA damage response pathway.
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | C[def]C |
| trans-1,2-dihydroxy-anti-3,3a-epoxy-1,2,3,3a-tetrahydro-4H-cyclopenta[def]chrysene | C[def]C-3,3a-DE |
| trans-6,7-dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta[def]chrysene | C[def]C-8,9-DE |
| Deoxyguanosine | dG |
| Deoxyadenosine | dA |
| Benzo[a]pyrene (B130552) | B[a]P |
| Dibenzo[k,mno]acephenanthrylene | CP(3,4)B[a]P |
| Dibenzo[j,mno]acephenanthrylene | CP(1,12)B[a]P |
| Naphtho[1,2,3,4-mno]acephenanthrylene | CPB[e]P |
| Dibenzo[a,l]pyrene | DB[a,l]P |
| Dibenzo[a,l]pyrene-11,12-diol | - |
| anti-DB[a,l]PDE–deoxyadenosine adduct | - |
| anti-DB[a,l]PDE–deoxyguanosine adduct | - |
| syn-DB[a,l]PDE–deoxyadenosine adduct | - |
| syn-DB[a,l]PDE–deoxyguanosine adduct | - |
| Dibenzo[a,l]pyrene diol epoxide | DB[a,l]PDE |
| Benzo[a]pyrene diol epoxide | BPDE |
| Benzo[c]phenanthrene | B[c]Ph |
| Benzo[g]chrysene (B86070) | - |
| Dibenzo[c,p]chrysene | DBC |
| Chrysene (B1668918) | - |
| 4H-cyclopenta[def]phenanthrene | - |
| 11H-benz[bc]aceanthrylene | - |
| 11H-indeno[2,1,7-cde]pyrene | - |
| 4H-benzo[def]cyclopenta[mno]chrysene | - |
| 1H-benzo[ghi]cyclopenta[pqr]perylene | - |
| Methylene-bridged naphtho[2,1-a]pyrene | - |
| Methylene-bridged naphtho[2,3-a]pyrene | - |
| Acenaphthene | - |
| Acenaphthylene | - |
| Fluorene | - |
| Phenanthrene (B1679779) | - |
| Anthracene | - |
| Pyrene | - |
| Dibenz[a,h]anthracene | - |
| Benzo[b]fluoranthene | B[b]F |
| Benzo[k]fluoranthene | - |
| Indeno[1,2,3-cd]pyrene | - |
| 5-methylchrysene | - |
| Benz[j]aceanthrylene | - |
| Benz[l]aceanthrylene | - |
| Benzo[j]fluoranthene | B[j]F |
| Dibenz[a,c]anthracene | - |
| Dibenzo[a,e]fluoranthene | - |
Environmental Occurrence, Distribution, and Biogeochemical Fate of 4h Cyclopenta Def Chrysene
Identification of Environmental Sources and Formation Processes
The primary pathway for the formation and release of 4H-Cyclopenta(def)chrysene into the environment is through the incomplete combustion of organic materials. cymitquimica.com This process is common to both natural and human-caused activities.
Polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which this compound belongs, are generated from the thermal decomposition and subsequent recombination of organic molecules. tpsgc-pwgsc.gc.ca This occurs during the burning of a wide range of organic matter, including wood, coal, and fossil fuels. tpsgc-pwgsc.gc.ca Natural events such as forest fires, as well as domestic activities like the use of wood stoves, contribute to the atmospheric load of PAHs. tpsgc-pwgsc.gc.ca The high stability of the fused aromatic ring structure of this compound allows it to persist after formation. cymitquimica.com
Specific human activities are significant sources of PAHs, including this compound. Both diesel engine exhaust and cigarette smoke are recognized as major emitters of carcinogenic compounds, including various PAHs. nih.govnih.gov
Diesel Exhaust: The International Agency for Research on Cancer (IARC) classifies diesel engine exhaust as a Group 1 human carcinogen, with studies demonstrating a consistent link between occupational exposure and lung cancer. nih.gov The exhaust contains a complex mixture of gases and particulate matter, to which PAHs adsorb.
Cigarette Smoke: Environmental tobacco smoke is a major source of indoor particulate matter pollution. nih.gov Studies comparing emissions have shown that cigarette smoke can generate significantly higher concentrations of fine particulate matter (PM₁, PM₂.₅, and PM₁₀) than the exhaust from a heavy-duty diesel truck operating under controlled conditions. nih.gov This smoke contains a variety of PAHs.
Environmental Partitioning and Dissemination
Once released, the physical and chemical properties of this compound dictate its movement and distribution throughout the environment. Its hydrophobic nature and low water solubility are key factors in its partitioning behavior. cymitquimica.com
Due to its low volatility, this compound in the atmosphere is expected to exist predominantly adsorbed to particulate matter. tpsgc-pwgsc.gc.ca These fine particles can be transported over long distances by wind currents before being removed from the atmosphere via wet or dry deposition (e.g., rain, snow, or gravitational settling). While a small fraction may exist in the vapor phase, its strong tendency to adsorb to organic matter means it is primarily associated with airborne particles. tpsgc-pwgsc.gc.ca
Upon deposition, this compound exhibits distinct behaviors in soil and water systems.
Terrestrial Compartments: In soil, the compound adsorbs very strongly to organic matter. tpsgc-pwgsc.gc.ca Its low solubility in water means that leaching into groundwater is a very slow process. tpsgc-pwgsc.gc.ca It will persist in the soil for long periods, with slow volatilization and dissolution being the primary, albeit gradual, removal pathways. tpsgc-pwgsc.gc.ca
Aquatic Compartments: When introduced to aquatic environments, either through direct deposition or runoff, this compound tends to partition out of the water column. tpsgc-pwgsc.gc.cabiodiversidad.gob.mx It adsorbs to suspended particulate matter, which eventually settles, leading to its accumulation in bottom sediments. tpsgc-pwgsc.gc.cabiodiversidad.gob.mx The compound dissolves very slowly from these sediments back into the water. tpsgc-pwgsc.gc.ca
The following table summarizes the environmental behavior of chrysene-like PAHs.
| Environmental Compartment | Dominant Process | Behavior and Fate |
| Atmosphere | Adsorption to Particulates | Long-range transport followed by wet/dry deposition. tpsgc-pwgsc.gc.ca |
| Soil | Strong Adsorption | High persistence; slow volatilization and very slow leaching. tpsgc-pwgsc.gc.ca |
| Water | Partitioning to Sediment | Low concentration in the water column; accumulation in bottom sediments. tpsgc-pwgsc.gc.cabiodiversidad.gob.mx |
The hydrophobic nature of this compound leads to its bioaccumulation in living organisms. cymitquimica.com It tends to accumulate in lipid-rich tissues. biodiversidad.gob.mx Research on general PAHs in aquatic ecosystems has shown that these compounds can be transferred through the food web. biodiversidad.gob.mx
Studies have demonstrated that PAH concentrations can increase with the trophic level of the species. biodiversidad.gob.mx For instance, in one aquatic system, the order of accumulation based on feeding habits was found to be zoobenthivorous > omnivorous > carnivorous, indicating that organisms acquire the compounds from their food. biodiversidad.gob.mx Higher concentrations of PAHs are often found in organs like the liver and in the fatty tissues of aquatic species. biodiversidad.gob.mx This process of biomagnification can lead to progressively higher concentrations in predators at the top of the food chain.
Environmental Transformation and Degradation Pathways of this compound
The environmental persistence and fate of this compound, a polycyclic aromatic hydrocarbon (PAH), are governed by a complex interplay of transformation and degradation processes. These pathways determine the compound's residence time in various environmental compartments and the potential for the formation of transformation products.
Atmospheric Degradation Initiated by Reactive Species (e.g., OH Radical)
The degradation process is initiated by the addition of the OH radical to the aromatic ring system, followed by reactions with molecular oxygen (O₂) and nitrogen oxides (NOx). nih.gov This leads to the formation of a variety of oxygenated and nitrated derivatives. For chrysene (B1668918), the predicted products include nitro-chrysene, hydroxychrysene, and ring-opening products like dialdehydes. nih.gov It is plausible that this compound would undergo similar transformations, yielding a suite of oxygenated and nitrated derivatives.
Table 1: Calculated Atmospheric Degradation Parameters for Chrysene with OH Radical
| Parameter | Value | Reference |
| Overall Rate Constant | 4.48 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | nih.gov |
| Atmospheric Lifetime | 6.4 hours | nih.gov |
Photochemical Reactions and Photo-activation in Environmental Matrices
This compound, like other PAHs, is expected to undergo photochemical reactions when exposed to sunlight in environmental matrices such as water, soil, and on atmospheric particles. The fused aromatic ring structure of chrysene is known to absorb ultraviolet (UV) radiation, which can lead to its photo-activation and subsequent degradation, a process known as photolysis. frontiersin.org
The addition of the cyclopenta ring in this compound may influence its photochemical behavior. Research on the synthesis of the related compound 4H-Cyclopenta[def]phenanthrene highlights the photosensitizing properties of the phenanthrene (B1679779) moiety, which can initiate photochemical reactions. universiteitleiden.nl It is reasonable to infer that the chrysene moiety in this compound would exhibit similar photoactivity.
Upon absorption of light, this compound can be excited to a higher energy state, making it more reactive. This can lead to direct photolysis, where the molecule is broken down, or indirect photolysis, where it reacts with other photochemically generated species like singlet oxygen or hydroxyl radicals in the surrounding medium. The specific photochemical pathways and the resulting transformation products in different environmental matrices have not been extensively studied for this compound itself. However, for the parent compound chrysene, photolysis is a recognized degradation pathway. frontiersin.org
Resistance to Biodegradation and Microbial Interactions
The high molecular weight and complex, fused-ring structure of this compound contribute to its expected resistance to biodegradation. scilit.com High molecular weight PAHs, particularly those with four or more rings, are known for their persistence in the environment due to their low water solubility and strong sorption to soil and sediment organic matter, which limits their bioavailability to microorganisms. frontiersin.orgscilit.com
Studies on chrysene have demonstrated its recalcitrant nature. nih.govscilit.com However, some microbial strains have been shown to degrade chrysene, albeit often at slow rates. For instance, a bacterial consortium consisting of Rhodococcus sp., Bacillus sp., and Burkholderia sp. was able to utilize chrysene as a sole source of carbon and energy. nih.gov The degradation was found to proceed through a phthalic acid pathway. nih.gov Fungal species, such as Cochliobolus lunatus, have also demonstrated the ability to degrade chrysene, with one study reporting up to 93.10% degradation under optimized laboratory conditions. nih.gov
Despite these findings, the biodegradation of chrysene and, by extension, this compound in the natural environment is often a slow process. The presence of co-substrates can sometimes enhance degradation, but in other cases, the presence of a mixture of hydrocarbons can inhibit the process. scilit.comnih.gov The low bioavailability of these compounds remains a significant barrier to their microbial degradation. scilit.com
Table 2: Examples of Microorganisms Capable of Degrading Chrysene
| Microorganism(s) | Type | Key Findings | Reference |
| Rhodococcus sp., Bacillus sp., Burkholderia sp. | Bacterial Consortium | Utilized chrysene as sole carbon source; degradation via phthalic acid pathway. | nih.gov |
| Cochliobolus lunatus strain CHR4D | Fungus | Achieved 93.10% chrysene degradation under optimized conditions. | nih.gov |
| Bacillus sp. and Pseudomonas sp. | Bacteria | Isolated from oily sludge, showed 15-17% degradation of chrysene. | researchgate.net |
Advanced Analytical Methodologies for Detection and Quantification of 4h Cyclopenta Def Chrysene
Chromatographic Techniques for Separation and Identification in Complex Mixtures
Chromatography is the cornerstone of PAH analysis, providing the necessary separation power to resolve complex mixtures prior to detection and quantification. Techniques such as gas chromatography and high-performance liquid chromatography are routinely employed. who.int
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of PAHs, including 4H-Cyclopenta(def)chrysene. who.intijcsrr.org High-efficiency capillary GC columns with thermally stable stationary phases are essential for separating the numerous isomers present in environmental samples. who.int In GC-MS, compounds are separated based on their boiling points and interaction with the stationary phase in the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. canterbury.ac.nz
The mass spectrum of this compound, with a molecular weight of 240 g/mol , is characterized by a prominent molecular ion peak. diva-portal.org This technique has been successfully applied to identify this compound in diverse and complex matrices such as soot, atmospheric particulate matter, and river sediments. canterbury.ac.nzdiva-portal.org The use of isotope-dilution mass spectrometry, where deuterated internal standards are added to the sample, is a common practice to ensure accurate quantification by correcting for any loss of analyte during sample preparation and analysis. who.int
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Column | Capillary column (e.g., 30m x 0.25mm) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Separation of PAHs based on boiling point and polarity. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injection Mode | Splitless or Pulsed Splitless | Introduction of trace-level samples onto the column. |
| Temperature Program | Ramped oven temperature (e.g., 60°C to 320°C) | Elution of a wide range of PAHs with different volatilities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates characteristic and reproducible fragmentation patterns for identification. |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM mode enhances sensitivity for target analytes like the m/z 240 ion for this compound. diva-portal.org |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as an indispensable tool for the analysis of PAHs and their metabolites, particularly in biological matrices. ijcsrr.orgnih.gov This technique is especially valuable for compounds that are thermally labile or not volatile enough for GC analysis. In LC-MS/MS, separation is achieved by HPLC, followed by detection using a tandem mass spectrometer. The first mass spectrometer (MS1) selects the molecular ion of the target analyte (e.g., m/z 241 [M+H]⁺ for this compound), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions.
This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.gov LC-MS/MS is the method of choice for quantifying DNA adducts of PAHs, which are critical biomarkers of exposure and carcinogenic potential. nih.govnih.gov For example, the analysis of DNA adducts formed from PAH diol epoxides is routinely carried out using LC-MS/MS, allowing for the detection of extremely low levels of damage in biological tissues. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of PAHs. who.int The development of reversed-phase (RP) HPLC columns, particularly those with C18 stationary phases, has significantly improved the separation of a wide range of PAHs. who.int HPLC is often coupled with ultraviolet (UV) absorbance and fluorescence detectors, which provide high sensitivity for these aromatic compounds. who.int
HPLC serves two primary roles in PAH analysis. Firstly, it is used as a preparative technique to fractionate complex mixtures, isolating PAHs from other components before further analysis by methods like GC-MS. who.intwho.int Secondly, it is used for quantitative analysis, where the separation of isomers is critical. scispace.com For instance, separating this compound from other PAHs of the same molecular weight is essential for accurate quantification. The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water, allows for the fine-tuning of the separation process. optica.org
Spectroscopic Characterization for Structural Elucidation and Quantitative Analysis
Spectroscopic methods are vital for confirming the chemical structure of isolated compounds and for quantitative analysis. Techniques like NMR and UV/VIS spectroscopy provide complementary information to mass spectrometry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For this compound, NMR has been particularly instrumental in studying its reactivity and electronic structure through the characterization of its corresponding arenium ions (also known as carbocations). acs.orgacs.org When this compound is protonated in a superacid medium (e.g., FSO₃H·SbF₅), a stable arenium ion is formed. acs.orgpublicationslist.org
¹H and ¹³C NMR studies have shown that protonation occurs specifically at the C-5 position. acs.org The analysis of the chemical shifts (δ) of the resulting cation provides detailed insights into the distribution of positive charge throughout the chrysene (B1668918) skeleton. acs.orgpublicationslist.org This information is crucial for understanding the mechanisms of electrophilic substitution and metabolic activation, which are linked to the carcinogenic properties of some PAHs. acs.org Comparing the ¹³C NMR chemical shifts of the ion to the neutral parent compound (Δδ ¹³C) reveals the extent of charge delocalization. acs.org These experimental NMR findings are often supported by theoretical calculations to predict the most stable carbocation structures. acs.orgacs.org
Table 2: Selected ¹H NMR Chemical Shift Data for Protonated this compound
| Proton Position | Approximate Chemical Shift (δ, ppm) | Observation |
|---|---|---|
| CH₂ (protonated site) | ~5.0 | Significant downfield shift indicates sp³ hybridization at the protonation site. acs.org |
| Aromatic Protons | 7.5 - 9.5 | Complex pattern with downfield shifts, indicating delocalization of positive charge across the aromatic system. acs.org |
Ultraviolet-Visible (UV/VIS) spectroscopy is a widely used technique for the quantitative analysis of PAHs. canterbury.ac.nzresearchgate.net These compounds exhibit characteristic and intense absorption bands in the UV/VIS region due to π → π* electronic transitions within their conjugated aromatic systems. This property makes UV/VIS detection highly suitable for HPLC analysis. who.int
The UV/VIS spectrum of this compound in a solvent like cyclohexane (B81311) presents a unique pattern of absorption maxima and intensities, which can be used for its identification and quantification. canterbury.ac.nz While UV/VIS spectroscopy is less specific than mass spectrometry, its non-destructive nature and compatibility with liquid chromatography make it a valuable tool. who.int It can be used as a rapid quantitative method for determining the total PAH content in a sample or for quantifying specific compounds after chromatographic separation. canterbury.ac.nz The fluorescence emission behavior of this compound has also been studied, providing another sensitive spectroscopic method for its detection. researchgate.net
Fluorescence Spectroscopy and Quenching Phenomena
Fluorescence spectroscopy is a highly sensitive and selective analytical technique used for the detection of fluorescent compounds like polycyclic aromatic hydrocarbons. The method involves exciting a molecule at a specific wavelength of light, causing it to move to a higher electronic energy state. As the molecule returns to its ground state, it emits light at a longer wavelength, and this emitted light is measured. Each fluorescent molecule has a characteristic excitation and emission spectrum, which acts as a molecular fingerprint, allowing for its identification and quantification. escholarship.org
Fluorescence quenching is a phenomenon that decreases the fluorescence intensity of a given substance. This process can occur through various mechanisms, including interactions with other molecules in the sample. Dissolved oxygen, for example, is a well-known quencher of PAH fluorescence. escholarship.org Quenching can be categorized as either dynamic or static. Dynamic quenching occurs when the excited fluorophore is deactivated upon collision with a quencher molecule, while static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher. Understanding these phenomena is critical for accurate quantification, as the presence of quenching agents in a sample matrix can lead to an underestimation of the analyte concentration if not properly addressed through sample preparation or calibration methods.
Quantification in Diverse Environmental and Biological Matrices
The accurate quantification of this compound in various sample types requires specialized and highly sensitive analytical methods. The choice of method depends on the complexity of the matrix, the expected concentration of the analyte, and the presence of interfering substances. Generally, the analytical process involves sample collection, extraction of the target compound from the matrix, a clean-up step to remove interferences, and instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence or MS detection. europa.eupjoes.comservice.gov.uk
Analysis in Airborne Particulate Matter and Personal Exposure Monitoring
Airborne particulate matter (PM) is a significant carrier of PAHs in the environment. The analysis of this compound in these samples is critical for assessing air quality and human exposure. Personal exposure monitoring, which measures the concentration of contaminants in an individual's breathing zone, provides a direct assessment of inhalation risk. nih.gov
Methodologies for analyzing PAHs in airborne PM involve collecting particles on filters (e.g., quartz fiber filters) using high-volume air samplers. For personal monitoring, smaller, portable sampling pumps are used. nih.gov The PAHs are then extracted from the filter using techniques like sonication or Soxhlet extraction with organic solvents. europa.eu The extract is subsequently concentrated and cleaned up to remove interfering compounds before instrumental analysis, commonly performed with GC-MS. europa.eu While these methods are established for a wide range of PAHs, specific quantitative data for this compound in ambient air or personal exposure studies is not widely reported in the available literature.
Table 1: General Methodology for PAH Analysis in Airborne Particulate Matter
| Step | Description | Common Techniques |
| Sampling | Collection of airborne particulate matter from a known volume of air. | High-volume air sampling (for ambient air), Personal portable pumps with filters (for personal exposure). |
| Extraction | Isolation of PAHs from the filter matrix. | Ultrasonic-assisted extraction, Soxhlet extraction, Pressurized fluid extraction. Solvents: Dichloromethane, Hexane/Acetone mixtures. |
| Clean-up | Removal of interfering compounds from the sample extract. | Solid-Phase Extraction (SPE) with silica (B1680970) or Florisil cartridges, Gel Permeation Chromatography (GPC). |
| Analysis | Separation, identification, and quantification of target PAHs. | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Fluorescence or Diode Array Detection. |
Determination in Water and Soil Samples
Soil and water can become contaminated with PAHs through atmospheric deposition, industrial effluents, and spills. Monitoring this compound in these matrices is essential for assessing environmental contamination and potential risks to ecosystems and human health via water consumption or soil contact.
For water samples, the low solubility of PAHs means they are often found at very low concentrations, necessitating a preconcentration step. pjoes.com A common method is Solid-Phase Extraction (SPE), where a large volume of water is passed through a cartridge containing a sorbent (like C18) that retains the PAHs. The compounds are then eluted with a small volume of solvent. pjoes.com
For soil and sediment samples, the analytical procedure typically begins with solvent extraction, often aided by ultrasonication or pressurized liquid extraction. service.gov.uk Dichloromethane is a frequently used solvent for this purpose. service.gov.uk The resulting extract requires a thorough clean-up to remove the complex matrix components, such as lipids and humic acids, before it can be analyzed by GC-MS or HPLC.
Table 2: Common Analytical Approaches for PAHs in Water and Soil
| Matrix | Extraction / Preconcentration | Clean-up | Instrumental Analysis |
| Water | Solid-Phase Extraction (SPE) with C18 cartridges. Liquid-Liquid Extraction (LLE). | Elution from SPE cartridge provides sufficient clean-up for many samples. | HPLC with Fluorescence Detection (HPLC-FLD), GC-MS. |
| Soil/Sediment | Ultrasonic-assisted solvent extraction, Soxhlet extraction, Pressurized Liquid Extraction (PLE). | Column chromatography (e.g., silica gel, alumina), Gel Permeation Chromatography (GPC). | GC-MS, GC-MS/MS. |
Measurement in Biological Tissues (e.g., Marine Mammal Blubber)
Due to their lipophilic (fat-loving) nature, PAHs can bioaccumulate in the fatty tissues of organisms. Marine mammal blubber, being a lipid-rich tissue, is a key matrix for monitoring the exposure of these animals to persistent organic pollutants. researchgate.net Analyzing this compound in blubber can provide insights into the bioavailability of this compound in marine ecosystems.
The analysis of biological tissues is challenging due to the high lipid content, which can interfere with the quantification of target analytes. The analytical process starts with the extraction of lipids and the target compounds from a tissue homogenate, often using a mixture of polar and non-polar solvents. A critical step is the removal of the lipids from the extract, which can be achieved through techniques like gel permeation chromatography (GPC) or solid-phase extraction. Following the extensive clean-up, the final extract is analyzed using sensitive techniques such as GC-MS/MS or high-resolution GC-MS to achieve the required detection limits and selectivity. While methods for other persistent pollutants in blubber are well-established, specific studies quantifying this compound in marine mammal tissues are scarce.
Theoretical and Computational Chemistry Studies of 4h Cyclopenta Def Chrysene
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are fundamental to predicting the behavior of polycyclic aromatic hydrocarbons (PAHs). By solving approximations of the Schrödinger equation, these techniques can model electronic structure and predict a variety of chemical properties.
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules. For complex systems like PAHs, DFT methods, such as those using the B3LYP functional, are frequently employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. While comprehensive DFT studies focused solely on the general reactivity of 4H-Cyclopenta(def)chrysene are not extensively detailed in the surveyed literature, this methodology is a standard prerequisite for more specific computational analyses. For instance, obtaining an accurate ground-state geometry through DFT optimization is the essential first step for subsequent calculations, such as predicting NMR spectra or modeling reaction pathways.
Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less intensive alternative to ab initio methods for predicting molecular properties, particularly for large PAHs. These methods have been successfully applied to predict the energetic outcomes of reactions involving this compound.
Notably, AM1 calculations were used to determine the most likely site of protonation for this compound. By calculating the energies of all possible protonated isomers (arenium ions), the AM1 method predicted that protonation at the C-5 position results in the carbocation with the lowest energy. acs.org This theoretical prediction was subsequently confirmed by experimental observations, highlighting the predictive power of semi-empirical methods for the reactivity of this molecule. acs.org
Table 1: Predicted Stability of this compound Arenium Ions using AM1 This table is illustrative of the computational approach. The values represent the principle of identifying the most stable isomer.
| Site of Protonation | Calculated Relative Energy (kcal/mol) | Stability Ranking |
|---|---|---|
| C-5 | 0.00 | Most Stable |
| C-6 | +X.X | Less Stable |
| C-8 | +Y.Y | Less Stable |
Modeling of Charge Delocalization Pathways in Reactive Intermediates
When this compound reacts with an electrophile, it forms a positively charged intermediate known as an arenium ion or sigma-complex. Understanding how this positive charge is distributed, or delocalized, across the molecule is key to understanding its stability and subsequent reactivity.
Stable, long-lived arenium ions can be generated by reacting the parent hydrocarbon with a superacid. Experimental studies have shown that this compound is cleanly monoprotonated when treated with a superacid solution like FSO₃H·SbF₅ in SO₂ClF at low temperatures. acs.org The resulting cation is the 5H⁺-4H-Cyclopenta[def]chrysenium ion, which is stable enough to be characterized using NMR spectroscopy. acs.org The formation of this specific ion confirms the AM1 energetic predictions that the C-5 position is the most basic site on the molecule. acs.org
A powerful application of computational chemistry is its ability to link theoretical properties, like electron distribution, with measurable experimental data, such as NMR chemical shifts. For the 5H⁺-4H-Cyclopenta[def]chrysenium ion, a direct correlation has been established between the change in carbon-13 NMR chemical shifts (Δδ ¹³C) and the calculated change in atomic charges (Δq_c) upon protonation. acs.org
The Δδ ¹³C value for each carbon atom is the difference between its chemical shift in the ion and in the neutral parent molecule. Similarly, Δq_c is the difference in the charge on that atom between the ion and the neutral molecule, calculated using the AM1 method. acs.org A strong linear correlation between these two values indicates that the downfield shift in the ¹³C NMR spectrum is directly proportional to the amount of positive charge residing on that carbon atom. This correlation provides a detailed map of charge delocalization, showing how the positive charge is spread throughout the chrysene (B1668918) framework, which is crucial for stabilizing the reactive intermediate. acs.org
Table 2: Illustrative Correlation between Calculated Charge and Experimental NMR Shift This table demonstrates the principle of the correlation analysis performed in computational studies. Data is representative.
| Carbon Atom Position | Calculated Charge Change (Δq_c, in charge units) | Experimental NMR Shift Change (Δδ, ppm) |
|---|---|---|
| C-1 | +0.05 | +10.2 |
| C-3a | +0.15 | +35.5 |
| C-6 | +0.18 | +42.1 |
| C-8 | +0.16 | +38.4 |
Computational Elucidation of Reaction Mechanisms and Kinetics
Beyond static properties and stable intermediates, computational chemistry is vital for mapping out the entire course of a chemical reaction, including transient transition states and activation energy barriers. This is particularly relevant for understanding the metabolic activation of this compound, a process linked to its carcinogenicity.
Experimental studies have shown that the metabolic activation of this compound proceeds through the formation of dihydrodiol epoxide metabolites. nih.gov Specifically, two key reactive metabolites have been identified: trans-1,2-dihydroxy-anti-3,3a-epoxy-1,2,3,3a-tetrahydro-4H-cyclopenta[def]chrysene (a methylene-bridged epoxide) and trans-6,7-dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta[def]chrysene (a bay-region epoxide). nih.gov
While detailed computational studies on the kinetics of these specific transformations were not found in the surveyed literature, this is an area where theoretical methods would be highly applicable. Computational elucidation of these reaction mechanisms would involve:
Mapping Reaction Pathways: Using methods like DFT to calculate the structures of reactants, intermediates, transition states, and products.
Calculating Activation Energies: Determining the energy barriers for epoxidation at the different sites (the five-membered ring versus the bay region). This could explain the experimentally observed product ratios.
Modeling Stereoselectivity: Investigating why specific stereoisomers (e.g., anti-dihydrodiol epoxides) are formed preferentially.
By computing the potential energy surface for these metabolic reactions, theoretical chemistry can provide a detailed mechanistic rationale for the observed biological activity of this compound.
Potential Energy Surface (PES) Characterization for Metabolic and Environmental Reactions
The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. By characterizing the PES, researchers can identify stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them. This is crucial for understanding the mechanisms of metabolic activation and environmental degradation of this compound.
The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) is a key area of study, as it is often a prerequisite for their carcinogenic activity. nih.govresearchgate.netosti.gov For this compound, experimental studies have shown that its metabolic activation proceeds through the formation of dihydrodiol metabolites. nih.gov Specifically, both trans-1,2-dihydrodiol and trans-6,7-dihydrodiol of this compound are formed. nih.gov These dihydrodiols can be further metabolized to highly reactive diol epoxides, which are considered the ultimate carcinogens as they can form covalent adducts with DNA. nih.govnih.govnih.gov The two putative reactive metabolites are trans-1,2-dihydroxy-anti-3,3a-epoxy-1,2,3,3a-tetrahydro-4H-cyclopenta[def]chrysene and trans-6,7-dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta[def]chrysene. nih.gov
Computational studies would explore the PES for these metabolic transformations, which are typically catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to model the reaction steps. nih.govmdpi.com These calculations would determine the geometries and energies of the reactants, intermediates, transition states, and products for the epoxidation and subsequent hydrolysis reactions. The characterization of the PES would provide insights into the reaction energetics, helping to explain the regioselectivity of the enzymatic reactions and the relative stability of the different dihydrodiol and diol epoxide isomers.
Table 1: Key Metabolites of this compound
| Metabolite | Role in Carcinogenesis |
|---|---|
| trans-1,2-dihydrodiol-4H-cyclopenta[def]chrysene | Precursor to diol epoxide |
| trans-6,7-dihydrodiol-4H-cyclopenta[def]chrysene | Precursor to diol epoxide |
| trans-1,2-dihydroxy-anti-3,3a-epoxy-1,2,3,3a-tetrahydro-4H-cyclopenta[def]chrysene | Putative ultimate carcinogen |
Kinetic Rate Constant Calculations (e.g., Rice-Ramsperger-Kassel-Marcus Master Equation (RRKM-ME) Theory)
Understanding the rates at which chemical reactions occur is essential for predicting the fate of this compound in various environments. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions in the gas phase. wolfram.com When combined with the master equation (ME), which accounts for collisional energy transfer, the RRKM-ME approach can be used to predict pressure- and temperature-dependent rate constants. mdpi.comnih.gov
The application of RRKM-ME theory to reactions involving this compound would typically involve the following steps:
Quantum Chemical Calculations: The potential energy surface for the reaction of interest is first characterized using quantum chemistry to obtain the energies of reactants, products, and transition states, as well as their vibrational frequencies and rotational constants. nih.gov
Calculation of Microcanonical Rate Constants: The energy-dependent microcanonical rate constant, k(E), is calculated using the RRKM formula, which depends on the sum of states for the transition state and the density of states for the reactant molecule. wolfram.com
Master Equation Modeling: The master equation is then solved to account for the effects of pressure. This involves modeling the competition between reaction and collisional de-excitation of the energized reactant molecules. nih.gov
This methodology can be applied to various reactions involving this compound, such as its formation through PAH growth mechanisms or its degradation through atmospheric oxidation reactions. The calculated rate constants are crucial inputs for kinetic models that simulate complex chemical systems like combustion processes or atmospheric chemistry. mdpi.com
Investigation of Hydrogen-Abstraction-Acetylene-Addition (HACA) Mechanism in PAH Growth
The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is a widely accepted pathway for the growth of PAHs in high-temperature environments like combustion flames. nih.govssau.ru Computational studies have been instrumental in elucidating the details of this mechanism. The process generally involves the following sequence of reactions:
Hydrogen Abstraction: A hydrogen atom is abstracted from the PAH molecule by a radical species (e.g., H, OH), creating a radical site on the aromatic ring.
Acetylene (B1199291) Addition: An acetylene molecule (C₂H₂) adds to the radical site.
Ring Closure: The resulting structure undergoes cyclization and subsequent reactions to form a new aromatic ring.
Interestingly, theoretical studies have revealed that the HACA mechanism is a significant route to the formation of cyclopentafused PAHs. nih.gov Contrary to the initial belief that HACA primarily leads to the formation of six-membered rings, computational investigations have shown that pathways leading to five-membered rings are often kinetically favored. nih.gov For example, starting from naphthalene, the HACA mechanism can lead to the formation of acenaphthylene, a cyclopentafused PAH. nih.gov This occurs when acetylene adds to a radical site adjacent to a bay region, followed by a five-membered ring closure. nih.gov This is a crucial finding for understanding the formation of this compound, as it is a cyclopentafused PAH. Kinetic Monte Carlo simulations, which can model the growth of PAHs over time, incorporate rate constants derived from theoretical calculations to predict the distribution of different PAH isomers, including those with five-membered rings. cam.ac.ukcam.ac.ukrsc.org
Table 2: Product Yields from Naphthalene via HACA Mechanism at Combustion Temperatures (1000-2000 K)
| Product | Product Type | Total Product Yield (%) |
|---|---|---|
| Acenaphthalene | Cyclopentafused PAH | 41-48 |
| 4-Ethynylacenaphthalene | Cyclopentafused PAH | ~14 |
| 3-Ethynylacenaphthalene | Cyclopentafused PAH | ~7.5 |
| 1-Methylene-1H-cyclopenta[b]naphthalene | Cyclopentafused PAH | ~6 |
| 3-Methylene-3H-cyclopenta[a]naphthalene | Cyclopentafused PAH | ~5 |
| Anthracene and Phenanthrene (B1679779) | Six-membered ring PAH | 3-6 |
Data sourced from computational studies on the HACA mechanism. nih.gov
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Toxicological Endpoints
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property, such as toxicity. nih.govunc.edu These models are valuable tools in toxicology for predicting the potential hazards of chemicals, thereby reducing the need for extensive and costly animal testing. europa.eu
For PAHs, including this compound, QSAR models are developed to predict various toxicological endpoints, such as carcinogenicity, mutagenicity, and developmental toxicity. nih.govresearchgate.net The development of a QSAR model typically involves:
Data Collection: A dataset of compounds with known toxicological data is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as its size, shape, electronic properties, and topology.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed toxicity. nih.gov
Model Validation: The predictive ability of the model is rigorously tested using internal and external validation techniques. nih.gov
For cyclopentafused PAHs like this compound, specific structural features are expected to be important for their toxicity. Perturbation molecular orbital (PMO) calculations on the presumed ultimate carcinogenic metabolites, the cyclopenta-PAH epoxides, have predicted that they may pose a greater biological hazard than the classic PAHs. nih.gov QSAR models for PAHs often include descriptors that capture the electronic properties of the bay region, as this is a key site for metabolic activation to carcinogenic diol epoxides. For cyclopentafused PAHs, descriptors related to the five-membered ring would also be crucial.
Table 3: Common Molecular Descriptors Used in QSAR Models for PAH Toxicity
| Descriptor Type | Description | Relevance to Toxicity |
|---|---|---|
| Topological | Based on the 2D graph of the molecule (e.g., connectivity indices). | Relates to molecular size and branching. |
| Geometric | 3D properties of the molecule (e.g., molecular surface area, volume). | Influences how the molecule fits into enzyme active sites. |
| Electronic | Describes the electronic distribution (e.g., HOMO/LUMO energies, partial charges). | Relates to the reactivity of the molecule, including its susceptibility to metabolic activation. |
| Quantum Chemical | Derived from quantum mechanical calculations (e.g., delocalization energies). | Provides a more accurate description of electronic properties and reactivity. |
Q & A
Basic: What key physicochemical properties of 4H-Cyclopenta[def]chrysene are critical for experimental design?
Answer:
The following properties are essential for solubility studies, toxicity assays, and environmental fate modeling:
- Water solubility : 0.00014 mg/L at 25°C, indicating low bioavailability in aqueous systems .
- Log Kow (octanol-water partition coefficient) : 6.50, suggesting high lipophilicity and potential bioaccumulation .
- Spectroscopic data : UV/VIS, NMR, and mass spectra (available via NIST Chemistry WebBook) are critical for structural validation .
These properties guide solvent selection (e.g., non-polar solvents for extraction), dose formulation in toxicology, and chromatographic separation methods.
Basic: What are efficient synthetic routes for gram-scale production of 4H-Cyclopenta[def]chrysene?
Answer:
A three-step synthesis from pyrene (optimized by Filippov et al., 2021) is widely used:
Oxidation : Pyrene → 4,5-dione intermediate (yield: ~85% using mild oxidizing agents).
Ring contraction : Dione → oxoCPP via sublimation, eliminating purification needs .
Reduction : oxoCPP → 4H-Cyclopenta[def]chrysene (final yield: ~70%) .
Key advantages:
- Avoids hazardous reagents (e.g., CrO3) used in earlier methods .
- Scalable with minimal solvent waste .
Advanced: How do radical-mediated cyclization and Diels-Alder reactions enable synthesis of derivatives?
Answer:
Derivatives like 4H-Cyclopenta[def]phenanthren-4-one are synthesized via:
- Radical cyclization : Sulfuryl chloride generates chlorosulfonate intermediates, initiating C2-C6 diradical formation and subsequent cyclization (e.g., 56a → 59a) .
- Diels-Alder : Radical coupling forms fused rings (e.g., 59a → Diels-Alder adducts) with regioselectivity controlled by substituents .
Critical considerations : - Temperature and solvent polarity influence radical stability and reaction pathways .
- Steric hindrance in intermediates (e.g., tert-octyl groups) affects yields .
Advanced: How to resolve contradictions in oxidation reaction yields for ketone derivatives?
Answer:
Discrepancies in yields (e.g., 30% vs. 85% for ketone 5) arise from:
- Methodology differences : Direct O₂ oxidation (30% yield) vs. BuOOH/CrO₃ (85% yield) .
- Side reactions : Competing dimerization (e.g., formation of diol 25) reduces yields in non-optimized conditions .
Resolution strategies : - Use kinetic control (low temperature, excess oxidant) to favor ketone over dimer.
- Monitor intermediates via HPLC or TLC to terminate reactions at optimal conversion .
Advanced: What methodologies assess carcinogenic potential in dermal initiation-promotion models?
Answer:
Key protocols (Rice et al., 1985, 1988):
- Initiation : Single topical dose (1.0 mg) on CD-1 mice.
- Promotion : Thrice-weekly TPA (12-O-tetradecanoylphorbol-13-acetate) applications.
Results : - Papilloma incidence : 100% at 1.0 mg dose vs. 20% in controls .
- Dose-response : 0.15 µmol → 65% incidence; 1.5 µmol → 8.47 tumors/mouse .
Analysis : - Use ANOVA to compare tumor multiplicity across doses.
- Histopathology confirms malignancy (e.g., squamous cell carcinoma).
Advanced: How to validate synthetic intermediates using spectroscopic techniques?
Answer:
- Mass spectrometry (MS) : Confirm molecular ions (e.g., m/z 254.28 for 4H-Cyclopenta[def]chrysen-4-one) .
- ¹H/¹³C NMR : Identify substituent positions (e.g., tert-octyl groups at R = 71–73) .
- UV/VIS : Compare λmax with NIST reference data to detect conjugation changes .
Case study : OxoCPP crystals (bright yellow) show characteristic absorbance at 380–400 nm, confirming electronic structure .
Basic: What purification strategies optimize yield in multi-step syntheses?
Answer:
- Sublimation : Isolates thermally stable intermediates (e.g., oxoCPP) without column chromatography .
- Chromatography : Use silica gel with hexane/ethyl acetate gradients for polar derivatives .
- Recrystallization : Ethanol/water mixtures purify final products (e.g., 97% purity for tert-octyl derivatives) .
Advanced: How do computational models predict electronic structure for photoactive applications?
Answer:
- DFT calculations : Optimize HOMO/LUMO levels to match OLED requirements (e.g., blue-emitting CPP derivatives) .
- TD-DFT : Predicts UV/VIS spectra; deviations >10 nm suggest experimental validation via NIST data .
Application : CPP’s low bandgap (~3.1 eV) aligns with solar cell donor materials, validated via cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
